molecular formula C53H58N6O2+4 B1231080 YoYo-3 tetracation

YoYo-3 tetracation

Cat. No.: B1231080
M. Wt: 811.1 g/mol
InChI Key: ZLOWWSOJELERQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YoYo-3(4+) is the tetracation of YoYo-1 dye. It has a role as a fluorochrome. It is a benzoxazolium ion, a quinolinium ion, a cyanine dye and an iminium ion.

Scientific Research Applications

Electrophoretic Behavior of DNA

YoYo-3 tetracation influences the electrophoretic behavior of DNA, which is significant for studies using capillary electrophoresis or fluorescence microscopy to understand DNA migration mechanisms. Carlsson, Larsson, and Jonsson (1996) observed that mobility decreases and orientation dynamics slow down when YoYo binds to DNA, although the mode of migration does not change significantly (Carlsson, Larsson, & Jonsson, 1996).

Interaction with Covalently Closed Circular DNA

YoYo-3 alters the electrophoretic pattern of covalently closed circular DNA molecules, inducing additional bands and affecting the activity of restriction enzymes, as shown by Popa, Winter, and Löber (1994) (Popa, Winter, & Löber, 1994).

Structural and Mechanical Properties of DNA

Günther, Mertig, and Seidel (2010) demonstrated that the binding of YoYo-1, a related compound, to DNA does not alter its persistence length, providing valuable insights into the structural effects of DNA binding drugs (Günther, Mertig, & Seidel, 2010).

DNA Condensation Studies

Krishnamoorthy, Duportail, and Mély (2002) used YoYo-1 to probe DNA condensation, observing significant changes in fluorescence quantum yield and absorption spectra, providing insights into the structure and dynamics of condensed DNA forms (Krishnamoorthy, Duportail, & Mély, 2002).

Fluorescence Properties in DNA Complexes

Rye et al. (1992) studied the fluorescence properties of YoYo-1 and YoYo-3 in complex with double-stranded DNA, noting a significant enhancement in fluorescence emission, useful for sensitive detection and quantitation of DNA (Rye et al., 1992).

Impact on DNA's Physical Properties

Nyberg et al. (2013) showed how YoYo-1 staining can be used to study how fluorescent dyes affect DNA's physical properties, revealing information on how cationic intercalators like potential DNA drugs affect DNA under strong confinement (Nyberg et al., 2013).

DNA-Intercalator Interactions

Maaloum, Muller, and Harlepp (2013) used atomic force microscopy to analyze DNA-intercalator interactions, providing insights into the structural and rigidity changes of DNA upon intercalation by fluorescent dyes like YoYo-1 (Maaloum, Muller, & Harlepp, 2013).

Properties

Molecular Formula

C53H58N6O2+4

Molecular Weight

811.1 g/mol

IUPAC Name

[7-dimethylazaniumylidene-1,9-bis[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium

InChI

InChI=1S/C53H58N6O2/c1-54(2)42(34-38-58-36-32-40(44-22-7-9-24-46(44)58)18-15-30-52-56(5)48-26-11-13-28-50(48)60-52)20-17-21-43(55(3)4)35-39-59-37-33-41(45-23-8-10-25-47(45)59)19-16-31-53-57(6)49-27-12-14-29-51(49)61-53/h7-16,18-19,22-33,36-37H,17,20-21,34-35,38-39H2,1-6H3/q+4

InChI Key

ZLOWWSOJELERQH-UHFFFAOYSA-N

Isomeric SMILES

CN1/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CCC(=[N+](C)C)CCCC(=[N+](C)C)CC[N+]4=CC=C(C5=CC=CC=C45)/C=C/C=C\6/OC7=CC=CC=C7N6C)/OC8=CC=CC=C18

SMILES

CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC(=[N+](C)C)CCCC(=[N+](C)C)CC[N+]5=CC=C(C6=CC=CC=C65)C=CC=C7N(C8=CC=CC=C8O7)C

Canonical SMILES

CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC(=[N+](C)C)CCCC(=[N+](C)C)CC[N+]5=CC=C(C6=CC=CC=C65)C=CC=C7N(C8=CC=CC=C8O7)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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